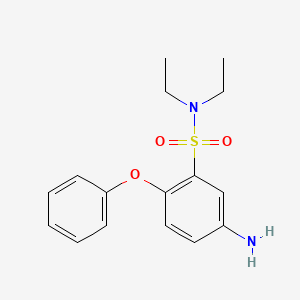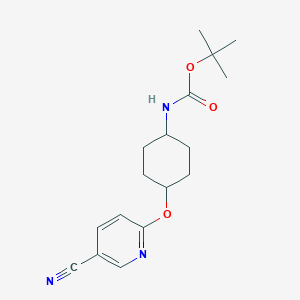![molecular formula C20H32N2O2 B15304920 N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide](/img/structure/B15304920.png)
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide typically involves the formation of the piperidine ring followed by the attachment of the phenoxypropanamide moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenoxypropanamide group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve:
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone.
Reduction: Reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions involving the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions include piperidinone derivatives, reduced amines, and substituted phenoxy compounds .
Scientific Research Applications
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine derivative with significant biological activities.
Uniqueness
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is unique due to its specific structural features and the combination of the piperidine ring with the phenoxypropanamide group, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-(4-methyl-2-piperidin-1-ylpentyl)-3-phenoxypropanamide |
InChI |
InChI=1S/C20H32N2O2/c1-17(2)15-18(22-12-7-4-8-13-22)16-21-20(23)11-14-24-19-9-5-3-6-10-19/h3,5-6,9-10,17-18H,4,7-8,11-16H2,1-2H3,(H,21,23) |
InChI Key |
YEHJASWLZHIQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CNC(=O)CCOC1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers](/img/structure/B15304843.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)
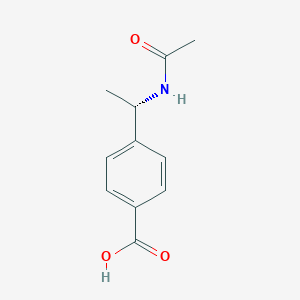
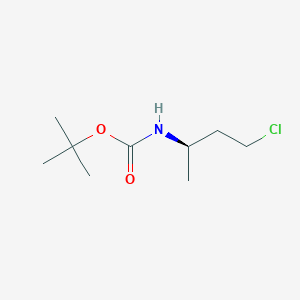
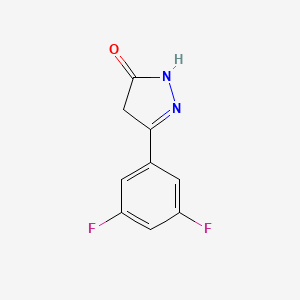

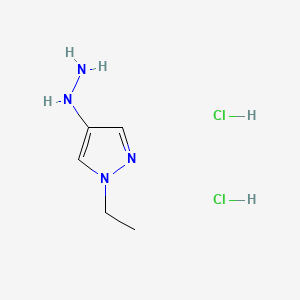
![Tert-butyl N-[1-(carbamoylmethyl)piperidin-4-YL]carbamate](/img/structure/B15304883.png)
![tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate](/img/structure/B15304886.png)
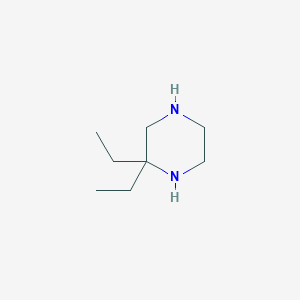
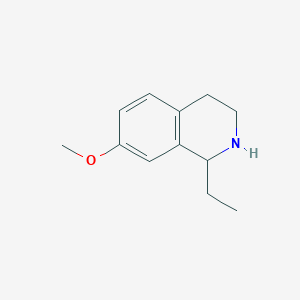
![rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15304900.png)
